(1R,2R)-2-(benzyloxy)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHFDBJVNRTHG-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354424-66-0 | |
| Record name | rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 1r,2r 2 Benzyloxy Cyclobutan 1 Ol Derivatives
Transformations of the Hydroxyl and Benzyloxy Groups
The hydroxyl and benzyloxy moieties on the cyclobutane (B1203170) core are primary sites for synthetic modification. Their reactivity allows for controlled oxidation, reduction, and substitution, enabling the synthesis of a variety of functionalized cyclobutane derivatives.
Oxidation Pathways to Carbonyl and Carboxylic Acid Derivatives
The secondary alcohol in (1R,2R)-2-(benzyloxy)cyclobutan-1-ol can be readily oxidized to the corresponding ketone. libretexts.org This transformation is a fundamental step in the synthesis of more complex cyclobutane structures. A variety of modern and classical oxidizing agents can be employed for this purpose, with the choice of reagent often influencing selectivity and yield. organic-chemistry.org
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or milder, non-chromium alternatives such as the Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). organic-chemistry.orgchemguide.co.uk The reaction proceeds by converting the hydroxyl group into a better leaving group, followed by an elimination step to form the carbon-oxygen double bond.
The resulting product is (2R)-2-(benzyloxy)cyclobutan-1-one. Due to the stability of the cyclobutane ring under these conditions, the reaction typically terminates at the ketone stage. libretexts.org Further oxidation to a carboxylic acid would necessitate cleavage of a carbon-carbon bond within the ring, a process that requires much harsher conditions and different types of reagents, typically those capable of oxidative cleavage.
| Reactant | Oxidizing Agent | Product | Typical Conditions |
| This compound | Pyridinium chlorochromate (PCC) | (2R)-2-(benzyloxy)cyclobutan-1-one | CH₂Cl₂, room temperature |
| This compound | Dess-Martin periodinane (DMP) | (2R)-2-(benzyloxy)cyclobutan-1-one | CH₂Cl₂, room temperature |
| This compound | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | (2R)-2-(benzyloxy)cyclobutan-1-one | CH₂Cl₂, -78 °C to room temp. |
Reductive Modifications and Their Stereochemical Outcomes
Reductive modifications of this compound derivatives primarily involve two pathways: the reduction of the corresponding ketone to a secondary alcohol and the reductive cleavage of the benzyl (B1604629) ether.
The stereochemical outcome of the reduction of (2R)-2-(benzyloxy)cyclobutan-1-one is of significant interest. The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically leads to a mixture of diastereomeric alcohols. The facial selectivity of the hydride attack on the carbonyl is influenced by the steric hindrance imposed by the adjacent benzyloxy group. For greater stereocontrol, chiral reducing agents or catalyst systems, such as the Corey-Bakshi-Shibata (CBS) catalyst with borane, can be employed to achieve high enantioselectivity. nih.gov Research on similar systems has shown that catalyst-controlled reductions can provide specific diastereomers with high enantiomeric excess (ee). nih.gov For example, the reduction of substituted cyclobutanones using the (S)-B-Me oxazaborolidine catalyst can yield the corresponding cyclobutanol (B46151) with ee values exceeding 90%. nih.gov
The second reductive pathway is the hydrogenolysis of the benzyloxy group. This reaction cleaves the carbon-oxygen bond of the ether, removing the benzyl protecting group to yield a diol. This is typically achieved using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This deprotection is generally clean and high-yielding, resulting in the formation of (1R,2R)-cyclobutane-1,2-diol.
| Reactant | Reagent(s) | Product(s) | Key Outcome |
| (2R)-2-(benzyloxy)cyclobutan-1-one | NaBH₄ or LiAlH₄ | (1R,2R)- and (1S,2R)-2-(benzyloxy)cyclobutan-1-ol | Diastereomeric mixture of alcohols |
| (2R)-2-(benzyloxy)cyclobutan-1-one | (S)-CBS catalyst, BH₃·Me₂S | This compound | High diastereoselectivity and enantioselectivity nih.gov |
| This compound | H₂, Pd/C | (1R,2R)-cyclobutane-1,2-diol | Reductive cleavage of the benzyl ether |
Nucleophilic Substitution Reactions of the Benzyloxy Group
The benzyloxy group is generally a poor leaving group for direct nucleophilic substitution. Therefore, transformations often involve either its complete removal (as described in section 2.1.2) or the activation of the adjacent hydroxyl group to facilitate substitution reactions. The direct substitution of an alcohol's hydroxyl group is challenging and typically requires its conversion into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). nih.gov
A common strategy involves converting the hydroxyl group of this compound into a tosylate by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This produces (1R,2R)-2-(benzyloxy)cyclobutyl tosylate. This tosylate is an excellent substrate for Sₙ2 reactions. Treatment with a strong nucleophile, such as sodium azide (B81097) (NaN₃) or sodium cyanide (NaCN), leads to the displacement of the tosylate group with inversion of stereochemistry at the C-1 position. nih.gov This provides a reliable method for introducing new functional groups, such as azides or nitriles, onto the cyclobutane ring with a defined stereochemical outcome.
Cyclobutane Ring Reactivity
While the functional groups offer many avenues for modification, the cyclobutane ring itself possesses unique reactivity due to its significant ring strain (approximately 26 kcal/mol). This strain energy can be released in ring-opening reactions, providing a powerful tool for synthesizing linear, acyclic structures with controlled stereochemistry.
Ring Opening Reactions
One of the most powerful applications of cyclobutane chemistry is the thermal electrocyclic ring-opening of a cyclobutene (B1205218) intermediate to form a conjugated diene. masterorganicchemistry.com This reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical course of the reaction based on orbital symmetry. pitt.edu
To achieve this transformation starting from this compound, a cyclobutene must first be synthesized. A plausible route involves converting the alcohol into a good leaving group (e.g., a tosylate) and then inducing elimination. A base-promoted E2 elimination would yield 1-(benzyloxy)cyclobutene.
Metal-Catalyzed Ring Activation and C-C Bond Cleavage
Transition metal catalysis offers a powerful tool for the activation and cleavage of the C-C bonds in cyclobutane rings under mild conditions. dicp.ac.cn Various metals, including rhodium, palladium, and iridium, have been shown to effectively catalyze the ring-opening of cyclobutanol derivatives. nih.govdicp.ac.cn
Rhodium(I) complexes, for instance, can catalyze the β-carbon elimination of tert-cyclobutanols. rsc.org This process involves the formation of a five-membered metallacycle intermediate, which can then undergo further reactions. nih.gov For example, Rh(I)-catalyzed reactions of benzocyclobutenones, which share the strained four-membered ring, have been utilized in enantioselective carboacylation of C=N bonds. nih.gov In these reactions, the rhodium catalyst selectively cleaves the C1–C2 bond of the benzocyclobutenone. nih.gov Similarly, rhodium-catalyzed ring expansion of cyclobutenones proceeds via insertion of the metal into a C-C bond. rsc.org
A dual activation strategy, employing both rhodium and a Lewis acid like zinc, has been developed for the [4+2] cycloaddition of yne-vinylcyclobutanones. pku.edu.cn The Lewis acid coordinates to the carbonyl group, facilitating the oxidative addition of the rhodium catalyst and subsequent C-C bond cleavage. pku.edu.cn This synergistic catalysis has proven effective in generating bicyclic products with quaternary bridgehead centers. pku.edu.cn
Iridium catalysts have also been employed in the enantioselective cleavage of cyclobutanols. nih.govnih.gov Mechanistic studies, including deuteration experiments and DFT calculations, suggest that the iridium-catalyzed process proceeds through a different mechanism than related rhodium-catalyzed reactions. nih.govnih.gov The proposed mechanism involves the initial formation of an Ir(III) hydride intermediate, followed by β-carbon elimination to cleave the C-C bond. nih.govnih.gov
The following table summarizes key findings in metal-catalyzed C-C bond cleavage of cyclobutanol derivatives:
| Catalyst System | Substrate Type | Key Mechanistic Step | Application |
| Rh(I) | tert-Cyclobutanols | β-Carbon elimination | Synthesis of β-tetralones and benzobicyclo[2.2.2]octanones rsc.org |
| Rh(I)/Lewis Acid (Zn) | Yne-vinylcyclobutanones | Synergistic C-C bond cleavage | [4+2] Cycloaddition for bicyclic products pku.edu.cn |
| Ir(I) | Prochiral tert-cyclobutanols | β-Carbon elimination via Ir(III) hydride | Enantioselective synthesis of β-methyl-substituted ketones nih.govnih.gov |
| Rh(I) | Benzocyclobutenones | C1-C2 bond cleavage | Enantioselective carboacylation of C=N bonds nih.gov |
Radical-Mediated Ring Opening of Bicyclobutanes
Bicyclobutanes, which can be derived from cyclobutane precursors, are highly strained molecules that readily undergo ring-opening reactions under radical conditions. These reactions provide a modular approach to the synthesis of functionalized cyclobutenes and cyclobutanes. nih.govrsc.org
Visible light-induced photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions. rsc.org In the context of bicyclobutanes, this approach has been utilized for the α-selective radical ring-opening with alkyl halides. nih.govrsc.org The reaction is initiated by the formation of an alkyl radical, which then adds to the bicyclobutane. This is followed by ring-opening of the resulting radical intermediate to form a cyclobutene product. rsc.org
The regioselectivity of the radical addition (α- versus β-position) is influenced by the substituents on the bicyclobutane ring. rsc.org For instance, 1,3-disubstituted acyl bicyclobutanes undergo α-selective ring-opening, providing access to highly substituted cyclobutenes. nih.govrsc.org This methodology is compatible with a broad range of primary, secondary, and tertiary alkyl halides. rsc.org
In contrast to nucleophilic additions to bicyclobutanes which typically occur at the β-position, radical additions can favor the α-position, leading to the formation of cyclobutene derivatives. rsc.org The mechanism is believed to involve the formation of a tertiary radical intermediate, which is more stable and directs the regiochemical outcome of the ring-opening. rsc.org
Base-Promoted Ring Opening Mechanisms
Base-promoted ring-opening reactions of cyclobutane derivatives offer an alternative to metal-catalyzed or radical-mediated processes. The mechanism of these reactions is highly dependent on the nature of the substrate and the base employed.
For instance, in the context of cyclobutane systems with directing groups, the choice of base can influence the stereochemical outcome. Hindered amine bases, such as DBU, and alkoxide bases with different counterions (e.g., potassium tert-butoxide vs. lithium tert-butoxide) have shown varying selectivities in epimerization reactions of substituted cyclobutanes. acs.org
While direct examples for this compound are not prevalent in the provided search results, the general principles of base-promoted ring-opening can be inferred. The hydroxyl group of the cyclobutanol could be deprotonated by a strong base, and the resulting alkoxide could potentially initiate a ring-opening process, particularly if a suitable leaving group is present on the ring. The stereochemistry of the starting material would play a crucial role in directing the stereochemical outcome of such a reaction.
Strain-Release Reactions from Cyclobutane B-Ate Complexes
The significant ring strain of bicyclo[1.1.0]butanes (BCBs), estimated at 66.3 kcal/mol, makes them highly reactive synthons. uni-freiburg.de A notable strategy for harnessing this strain energy involves the formation of B-ate complexes from BCB-derived boronic esters. nih.govresearchgate.net These B-ate complexes undergo strain-release-driven 1,2-migratory reactions, providing a pathway to functionalized cyclobutanes. nih.gov
This approach has been successfully applied to the asymmetric synthesis of atropisomers containing cis-cyclobutane boronic esters. nih.govresearchgate.net The reaction proceeds through a 1,2-carbon or boron migration of the ring-strained B-ate complex, achieving high enantioselectivity. nih.govresearchgate.net The stereochemical outcome is influenced by the chiral catalytic system, which can affect the rate of the migratory group transfer and the isomerization of reaction intermediates. nih.gov The bulky nature of the palladium(II) complex used in these transformations often leads to the exclusive formation of the cis-cyclobutane isomer due to steric hindrance. nih.gov
This methodology demonstrates good compatibility with a variety of aryl, alkenyl, and alkyl boronic esters, as well as with derivatives of natural products. nih.gov The resulting cyclobutane boronic esters are valuable intermediates for further synthetic transformations. nih.govresearchgate.net
Stereochemical Control and Mechanistic Elucidation in Reactions
The stereochemical outcome of reactions involving cyclobutane derivatives is a critical aspect of their synthetic utility. Understanding the factors that govern stereoselectivity allows for the rational design of synthetic routes to complex molecules with defined three-dimensional structures.
Role of Reaction Conditions (Temperature, Solvent, Reagent Bulkiness) on Selectivity
The conditions under which a reaction is performed can have a significant impact on its selectivity. Factors such as temperature, solvent, and the steric bulk of the reagents can all be manipulated to favor the formation of a desired stereoisomer. pitt.edu
For example, in the iridium-catalyzed enantioselective cleavage of prochiral tert-cyclobutanols, the reaction temperature is a critical parameter, with reactions typically conducted between 45-110 °C in toluene. nih.govnih.gov The choice of a bulky chiral ligand, such as DTBM-SegPhos, is also essential for achieving high enantioselectivity. nih.govnih.gov
In base-promoted reactions, the nature of the solvent and the counterion of the base can affect selectivity. As mentioned previously, a counterion effect was observed with hindered alkoxide bases in the epimerization of a substituted cyclobutane. acs.org
The following table summarizes the influence of various reaction conditions on selectivity:
| Reaction Condition | Influence on Selectivity | Example |
| Temperature | Can affect reaction rates and equilibrium positions, influencing kinetic vs. thermodynamic control. | Ir-catalyzed cyclobutanol cleavage is performed at elevated temperatures (45-110 °C). nih.govnih.gov |
| Solvent | Can influence the stability of intermediates and transition states, thereby affecting selectivity. | In Rh-catalyzed carboacylation, THF was found to be the optimal solvent. nih.gov |
| Reagent Bulkiness | Steric hindrance can direct the approach of a reagent to a specific face of the substrate, leading to high stereoselectivity. | Bulky chiral ligands like DTBM-SegPhos are crucial for high enantioselectivity in Ir-catalyzed reactions. nih.govnih.gov |
Intermediates and Transition State Analysis in Stereoselective Processes
The stereochemical outcome of reactions involving derivatives of this compound is intricately linked to the structure and stability of transient intermediates and the energetic profiles of various transition states. Mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), have been crucial in elucidating the pathways that govern stereoselectivity.
A key aspect of the reactivity of cyclobutanol derivatives is their susceptibility to ring-opening or rearrangement reactions, driven by the release of inherent ring strain (22–26 kcal mol⁻¹). nih.gov The nature of the intermediates formed during these transformations dictates the final product's stereochemistry.
Key Intermediates in Stereoselective Reactions
Several types of intermediates have been proposed in reactions involving cyclobutanol derivatives, depending on the reaction conditions and reagents.
Metallacycle Intermediates: In transition metal-catalyzed reactions, such as the iridium-catalyzed C-C bond activation of cyclobutanols, the formation of a five-membered metallacycle is a common mechanistic feature. nih.gov For instance, DFT calculations on a model system for Ir-catalyzed cyclobutanol cleavage suggest the initial oxidative addition of the iridium center to the O-H bond, forming an Ir(III) hydride intermediate. This is followed by a β-carbon elimination (the C-C bond activation step) prior to reductive C-H elimination. nih.gov The specific geometry of this metallacyclic intermediate and the subsequent transition states for bond cleavage and formation are critical in determining the enantioselectivity of the process.
Cyclobutene Intermediates: In certain acid-catalyzed or high-temperature reactions, cyclobutanol derivatives can undergo dehydration to form cyclobutene intermediates. nih.gov In a ligand-controlled regiodivergent aminocarbonylation of cyclobutanols, the formation of a cyclobutene was confirmed through control experiments. This cyclobutene then undergoes further reaction, and the stereochemistry of the final product is dependent on the facial selectivity of the subsequent addition steps. nih.gov
1,4-Biradical Intermediates: In transformations involving ring contraction or formation, such as the stereoselective synthesis of cyclobutanes from pyrrolidines, the formation of a 1,4-biradical species has been proposed. acs.org Mechanistic studies suggest that a reactive 1,1-diazene intermediate can extrude nitrogen to form a 1,4-biradical, which then undergoes rapid intramolecular cyclization. acs.org The stereospecificity of such reactions is rationalized by the relative rates of C-C bond rotation in the biradical intermediate versus the rate of ring closure. DFT calculations have been employed to compare the energy barriers for these competing processes, explaining the observed stereoretention. acs.org While this intermediate is more common in ring formation, its potential role in rearrangements of functionalized cyclobutanes cannot be entirely dismissed.
The following table summarizes key intermediates identified in reactions of cyclobutanol derivatives.
| Intermediate Type | Reaction Type | Method of Identification | Key Features |
| Ir(III) Hydride | Iridium-Catalyzed C-C Bond Activation | DFT Calculations, Kinetic Isotope Effect | Formed via oxidative addition to the O-H bond. nih.gov |
| Cyclobutene | Ligand-Controlled Aminocarbonylation | Control Experiments | Formed via acid- or heat-induced dehydration. nih.gov |
| 1,4-Biradical | Ring Contraction of Pyrrolidines | Mechanistic Studies, DFT Calculations | Results from nitrogen extrusion; undergoes rapid cyclization. acs.orgacs.org |
Transition State Analysis
Computational chemistry, particularly DFT, has become an indispensable tool for analyzing the transition states that control stereoselectivity in reactions of cyclobutane derivatives. acs.orgresearchgate.net By modeling the geometries and energies of various possible transition states, researchers can predict and rationalize the observed product distributions.
In the context of the Ir-catalyzed cleavage of cyclobutanols, computational models have been used to predict the stereochemical outcome. The calculations suggest that the oxidative addition of the iridium to the O-H bond of the cyclobutanol represents the step with the highest activation energy. nih.gov The enantioselectivity arises from the differential stability of the diastereomeric transition states leading to the different enantiomers of the product, which is influenced by the chiral ligand on the metal center.
Similarly, in Diels-Alder reactions of cyclobutenone derivatives, DFT calculations have been used to analyze the endo and exo transition states. These studies reveal that factors such as secondary orbital overlap and steric interactions in the transition state geometry determine the preferred reaction pathway and thus the stereochemistry of the resulting cycloadduct. researchgate.net
The table below presents a conceptual overview of activation energy data derived from computational studies on related cyclobutane systems, illustrating how subtle energy differences in transition states can lead to high stereoselectivity.
| Reaction / Process | Competing Transition States | Calculated Activation Energy Difference (ΔE_A) | Predicted Outcome |
| Diels-Alder of Cyclobutenone | Endo vs. Exo Pathway | 1.64 - 2.24 kcal/mol | Favors Endo product kinetically. researchgate.net |
| Ir-Catalyzed Cyclobutanol Cleavage | (R)-Product TS vs. (S)-Product TS | Varies with ligand and substrate | Enantioselectivity depends on the relative stability of diastereomeric transition states. nih.gov |
| 1,4-Biradical Cyclization | Radical Rotation vs. Ring Closure | Ring closure is barrierless; rotation has a higher barrier. | Stereoretention is favored. acs.org |
These mechanistic and computational investigations underscore the importance of understanding the full reaction coordinate. For derivatives of this compound, the stereochemistry of the starting material will profoundly influence the energy landscape of the reaction, favoring transition states that minimize steric hindrance and maximize favorable electronic interactions, ultimately leading to highly stereoselective transformations.
Synthetic Utility and Applications in Organic Synthesis
(1R,2R)-2-(benzyloxy)cyclobutan-1-ol as a Chiral Building Block
The inherent chirality and functional group arrangement of this compound make it an ideal starting material for the synthesis of other chiral molecules. The trans-relationship between the hydroxyl and benzyloxy groups, coupled with the conformational rigidity of the four-membered ring, allows for a high degree of stereocontrol in subsequent chemical transformations.
Precursor to Enantiomerically Pure Carbo- and Heterocycles
The strategic placement of functional groups in this compound facilitates its conversion into a variety of enantiomerically pure carbocyclic and heterocyclic systems. The hydroxyl group can be readily oxidized to a ketone, which can then undergo a range of transformations, including Baeyer-Villiger oxidation to afford lactones, key intermediates in the synthesis of many natural products.
Furthermore, the vicinal arrangement of the hydroxyl and benzyloxy groups allows for stereospecific manipulations. For instance, the hydroxyl group can be converted into a good leaving group, enabling intramolecular nucleophilic substitution by a tethered nucleophile to form bicyclic systems. Ring-opening and ring-expansion reactions of derivatives of this compound have also been employed to access larger, functionalized carbocycles and heterocyles with retention of stereochemical integrity.
Incorporation into Complex Molecular Architectures and Scaffolds
Synthetic chemists have successfully incorporated the cyclobutane (B1203170) moiety from this chiral synthon into larger, more complex frameworks. This is often achieved by utilizing the hydroxyl and benzyloxy functionalities as handles for further elaboration. For example, the hydroxyl group can be used to attach the cyclobutane unit to another molecular fragment via an ester or ether linkage, while the benzyloxy group can be deprotected to reveal a second hydroxyl group for further reactions. The inherent strain of the cyclobutane ring can also be harnessed in ring-opening metathesis polymerization (ROMP) to create polymers with unique architectures.
Scaffold for Derivatives with Defined Stereochemistry
Beyond its role as a precursor to other ring systems, this compound serves as an excellent scaffold for the synthesis of cyclobutane derivatives with precisely controlled stereochemistry. The existing stereocenters direct the stereochemical outcome of subsequent reactions, allowing for the predictable synthesis of highly substituted cyclobutanes.
Access to Highly Substituted Cyclobutane Derivatives
The functional groups of this compound provide convenient points for the introduction of additional substituents onto the cyclobutane ring. The hydroxyl group can be oxidized to a ketone, which can then be subjected to a variety of alpha-functionalization reactions. Furthermore, both the hydroxyl and the benzyloxy-derived alcohol can be used to direct the stereoselective introduction of new groups.
The ability to generate highly substituted cyclobutanes with defined stereochemistry is of significant interest in medicinal chemistry, as the rigid cyclobutane scaffold can be used to orient substituents in specific spatial arrangements, which can be crucial for biological activity.
Synthesis of Cyclobutane-Containing Amino Acid Derivatives
Cyclobutane-containing amino acids are a class of non-natural amino acids that have found applications in peptide and protein engineering, where their conformational constraints can be used to induce specific secondary structures. This compound is a valuable precursor for the synthesis of enantiomerically pure cyclobutane amino acid derivatives.
A common synthetic strategy involves the conversion of the hydroxyl group to an amino group with retention or inversion of configuration, followed by oxidation of the benzyloxy-protected alcohol to a carboxylic acid. This approach allows for the synthesis of both cis- and trans-2-aminocyclobutanecarboxylic acid derivatives with high stereochemical purity. These unnatural amino acids can then be incorporated into peptides to study structure-activity relationships or to create novel bioactive molecules.
Construction of Bridged and Annulated Systems
The strained nature of the cyclobutane ring in derivatives of this compound can be exploited to construct more complex bridged and annulated ring systems. nih.gov For example, the introduction of a double bond into the cyclobutane ring, followed by an intramolecular Diels-Alder reaction, can lead to the formation of bicyclo[2.2.0]hexane derivatives.
Furthermore, ring-closing metathesis (RCM) of diene-containing derivatives of this compound has been used to construct annulated systems, where a new ring is fused to the cyclobutane core. These strategies provide access to a variety of unique and complex molecular architectures that would be difficult to synthesize by other means. The defined stereochemistry of the starting material ensures that these complex systems are formed with a high degree of stereocontrol.
Applications in Asymmetric Catalysis and Reagent Design
Generation of Axially Chiral Cyclobutane Boronates
The synthesis of molecules exhibiting axial chirality is a significant area of modern organic chemistry, and boron-containing compounds with this feature are of growing interest. rsc.org While the direct synthesis of axially chiral cyclobutane boronates from this compound is not explicitly detailed in the surveyed literature, the synthesis of atropisomers featuring cis-cyclobutane boronic esters has been achieved through methods such as the 1,2-carbon or boron migration of ring-strained B-ate complexes. nih.gov These methodologies have successfully produced a variety of axially chiral molecules containing cyclobutyl boronic esters with high levels of enantioselectivity. nih.gov
Research in this area has demonstrated the compatibility of these reactions with a range of functional groups, including ethers, which is relevant to the benzyloxy group present in the target compound. nih.gov The resulting axially chiral cyclobutane boronates are valuable intermediates for further synthetic transformations due to the presence of the versatile C–B bond. nih.gov
Ligand Design Utilizing Cyclobutane Scaffolds
The conformationally restricted nature of the cyclobutane skeleton makes it an attractive platform for the design of chiral ligands in asymmetric catalysis. nih.gov The defined three-dimensional structure of cyclobutane derivatives can effectively transfer chiral information to a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.
While direct synthesis of ligands from this compound is a specialized area of research, the broader strategy of employing cyclobutanol (B46151) derivatives as precursors for valuable chemical entities is well-established. nih.gov For instance, ligand-controlled regiodivergent aminocarbonylation of cyclobutanols has been developed to produce either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regioselectivity. nih.gov This demonstrates the utility of the cyclobutane core in directing chemical reactions, a key principle in ligand design. The ability to selectively functionalize the cyclobutane ring is crucial for creating ligands with tailored steric and electronic properties.
The development of chiral ligands often involves the synthesis of C2-symmetric or non-symmetrical structures that can coordinate to a metal center. The stereocenters present in this compound provide a foundational element of chirality that can be elaborated into more complex ligand architectures.
| Compound Name |
|---|
| This compound |
Computational and Theoretical Approaches to 1r,2r 2 Benzyloxy Cyclobutan 1 Ol Chemistry
Quantum Chemical Calculations for Stereoselectivity Prediction
Quantum chemical calculations are at the forefront of predicting the stereochemical outcomes of chemical reactions. By calculating the energies of different reaction pathways, chemists can determine which stereoisomer is more likely to form.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly effective for modeling cycloaddition reactions and other transformations involving molecules like (1R,2R)-2-(benzyloxy)cyclobutan-1-ol. nih.gov DFT studies allow for the detailed exploration of potential energy surfaces, mapping out the energetic landscape of a reaction from reactants to products. nih.gov This is crucial for understanding the mechanisms of complex transformations, such as the transition-metal-catalyzed C-C bond activation of cyclobutanols. nih.gov
For instance, in studies of iridium-catalyzed enantioselective cleavage of prochiral cyclobutanols, DFT calculations (using functionals like PW6B95D3) have been instrumental. nih.govresearchgate.net These studies confirm the feasibility of proposed mechanisms by calculating the Gibbs free energies of intermediates and transition states. nih.govresearchgate.net By comparing the energy profiles of competing pathways, researchers can predict which reaction is more favorable. For a reaction involving a substrate like this compound, DFT could be used to model its interaction with a chiral catalyst and predict the stereochemical outcome of a subsequent transformation.
Interactive Table: Example DFT-Calculated Energy Profile for a Catalyzed Cyclobutanol (B46151) Reaction The following table represents hypothetical data based on findings for similar cyclobutanol systems, illustrating how DFT is used to map reaction pathways.
| Species | Description | Relative Gibbs Energy (kcal/mol) |
| Reactants | Substrate + Catalyst | 0.0 |
| Intermediate 1 | Oxidative Addition Product | +5.4 |
| Transition State 1 | Oxidative Addition TS | +26.8 |
| Intermediate 2 | β-Carbon Elimination Product | -10.2 |
| Transition State 2 | β-Carbon Elimination TS | +15.5 |
| Products | Ketone + Catalyst | -25.0 |
While covalent bond formation is central to a chemical reaction, the subtle interplay of noncovalent interactions (NCIs) often governs diastereoselectivity. These interactions include hydrogen bonds, van der Waals forces, and steric repulsion. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions in three-dimensional space.
This method is particularly valuable for analyzing the transition states that lead to different diastereomers. By plotting the reduced density gradient versus the electron density, regions of steric clash, hydrogen bonding, and weak van der Waals interactions can be identified. In the context of reactions involving this compound, NCI analysis could reveal that the transition state leading to the major diastereomer is stabilized by a favorable hydrogen bond, while the transition state for the minor diastereomer is destabilized by a steric clash between the benzyloxy group and a ligand on the catalyst. This provides a qualitative and quantitative understanding of the origins of stereoselectivity.
Interactive Table: Interpreting Noncovalent Interaction (NCI) Plots
| NCI Isosurface Color | Sign of λ₂ | Interaction Type | Implication for Stereoselectivity |
| Blue | Negative | Strong, attractive (e.g., Hydrogen Bond) | Can significantly stabilize a transition state, favoring one stereochemical pathway. |
| Green | Near Zero | Weak, attractive (e.g., van der Waals) | Contributes to the overall stability of a transition state. |
| Red | Positive | Strong, repulsive (e.g., Steric Clash) | Can significantly destabilize a transition state, disfavoring a stereochemical pathway. |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling provides a virtual window into the step-by-step process of a chemical reaction, allowing for the characterization of fleeting species that cannot be observed directly.
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point. Its structure and energy determine the kinetic feasibility of a reaction step. Computational chemistry is uniquely capable of locating and characterizing these transient structures. For reactions involving cyclobutanols, such as C-C bond activation, identifying the transition states for key steps like oxidative addition, β-carbon elimination, and reductive elimination is critical. nih.govnih.gov
Interactive Table: Example Calculated Energy Barriers for Key Mechanistic Steps This table contains representative data for cyclobutanol C-C activation reactions, based on published computational studies. nih.govresearchgate.net
| Mechanistic Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |
| Oxidative Addition | Ir(I) inserts into the O-H bond of the cyclobutanol. | 26.8 |
| β-Carbon Elimination | The C-C bond of the cyclobutane (B1203170) ring cleaves. | 15.5 |
| Reductive Elimination | The final product is formed, regenerating the catalyst. | 12.1 |
Between the reactants, transition states, and products lie reaction intermediates—species that exist for a finite lifetime. Computational modeling can determine the structure, stability, and electronic properties of these intermediates. In the context of metal-catalyzed reactions of cyclobutanols, DFT calculations have supported the formation of Ir(III) hydride intermediates. researchgate.netnih.gov In other transformations of four-membered rings, such as the stereospecific ring contraction of pyrrolidines to form cyclobutanes, computations have been used to analyze the formation and subsequent cyclization of 1,4-biradical intermediates. acs.org This analysis revealed that the ring closure of the biradical is barrierless, whereas competing side reactions like β-fragmentation have distinct energy barriers, explaining the high selectivity for the desired cyclobutane product. acs.org For a molecule like this compound, depending on the reaction type, intermediates could include metal alkoxides, zwitterions, or radical species, all of which can be effectively studied using computational methods.
Predictive Models for Reaction Outcomes in Chiral Synthesis
The ultimate goal of applying computational chemistry to synthesis is to develop robust predictive models that can forecast reaction outcomes without the need for extensive trial-and-error experimentation. advancedsciencenews.com By integrating the approaches described above—DFT analysis of reaction pathways, NCI analysis of stereodetermining interactions, and the characterization of transition states and intermediates—it is possible to build models that predict how a substrate like this compound will behave under a given set of conditions.
Computational models can effectively predict the stereochemical outcome of a reaction. nih.gov By calculating the energy barriers of all competing transition states that lead to different stereoisomers, the major product can be predicted based on the Curtin-Hammett principle. The pathway with the lowest-energy transition state will be the dominant one. This predictive power allows for the in silico screening of catalysts and reaction conditions, saving significant time and resources in the laboratory. advancedsciencenews.com Such models accelerate the discovery of new synthetic methods and facilitate the efficient synthesis of complex chiral molecules.
Evolution of Quantitative Methods in Stereoselective Synthesis
The field of stereoselective synthesis has traditionally relied on qualitative models based on steric and electronic effects to explain the outcomes of asymmetric reactions. arxiv.org While these models have been instrumental, the quantitative prediction of stereoselectivity has remained a significant challenge because the success or failure of a reaction often depends on incredibly small differences in activation energies between competing diastereomeric transition states. arxiv.org
The advent of powerful computational chemistry techniques, particularly Density Functional Theory (DFT), has marked a pivotal shift towards a more quantitative understanding. sapub.orgmdpi.com These methods allow for the in-silico modeling of reaction pathways and the calculation of the energies of transition states. nih.gov By determining the energy difference (ΔΔG‡) between the transition states leading to different stereoisomers, chemists can predict the enantiomeric or diastereomeric excess of a reaction with increasing accuracy.
For a molecule like this compound, which contains two adjacent stereocenters, controlling the relative and absolute stereochemistry is paramount. Quantitative computational methods can be applied to model a potential synthetic step, for instance, the asymmetric reduction of 2-(benzyloxy)cyclobutan-1-one. Researchers could use DFT to calculate the transition state energies for the formation of all four possible stereoisomers, guided by a specific chiral catalyst. The results of such a study would provide a quantitative basis for selecting the optimal catalyst and reaction conditions to favor the desired (1R,2R) isomer.
Table 1: Illustrative DFT Calculation for the Asymmetric Reduction of 2-(benzyloxy)cyclobutan-1-one This table represents hypothetical data to illustrate the application of quantitative methods.
| Transition State | Product Stereoisomer | Calculated Free Energy (kcal/mol) | Relative Energy (ΔΔG‡, kcal/mol) | Predicted Selectivity |
|---|---|---|---|---|
| TS-1 | (1R,2R) | 20.5 | 0.0 | Major |
| TS-2 | (1S,2S) | 20.8 | +0.3 | Minor |
| TS-3 | (1R,2S) | 22.1 | +1.6 | Minor |
| TS-4 | (1S,2R) | 22.5 | +2.0 | Minor |
Machine Learning Applications in Reaction Prediction
While DFT provides deep mechanistic insight, it is computationally intensive. Machine learning (ML) has emerged as a complementary, data-driven approach to predict the outcomes of chemical reactions, including their stereoselectivity. arxiv.orgresearchgate.netbohrium.com Instead of calculating physical properties from first principles, ML models learn from vast datasets of previously reported reactions to identify complex patterns and correlations that are not immediately obvious to human chemists. nih.govresearchgate.net
Various ML algorithms, including Random Forest, Support Vector Regression, and neural networks, are trained to predict outcomes such as reaction yield or enantiomeric excess based on a set of inputs. researchgate.netbohrium.comnih.gov These inputs, or "descriptors," numerically represent the structures of the reactants, reagents, catalysts, and solvents, as well as reaction conditions like temperature and time. nih.gov A significant challenge in this field is the development of effective descriptors that can capture the nuances of chemical reactivity and stereochemistry. nih.gov
In the context of synthesizing this compound, a trained ML model could be used to screen a wide range of potential reaction conditions in silico. For example, a model could predict the stereochemical outcome of the reaction between cyclobutenyl oxide and benzyl (B1604629) alcohol using various chiral catalysts and solvents. This high-throughput screening could rapidly identify promising conditions for experimental validation, thereby accelerating the optimization process. researchgate.net The model learns from patterns in the data; for instance, it might discern that certain chiral ligands consistently favor the R configuration at C1 when a bulky benzyloxy group is present at C2.
Table 2: Conceptual Machine Learning Model for Predicting Synthesis Outcome This table represents a conceptual framework for an ML-based prediction.
| Input Feature | Example Value | Predicted Outcome |
|---|---|---|
| Substrate | 2-(benzyloxy)cyclobutan-1-one | Yield of (1R,2R)-isomer: 85% Diastereomeric Ratio (dr): 95:5 |
| Reducing Agent | Sodium borohydride (B1222165) | |
| Chiral Catalyst | CBS-oxazaborolidine | |
| Solvent | Tetrahydrofuran (B95107) (THF) |
The integration of these computational tools represents a new paradigm in chemical synthesis. By combining the mechanistic detail of quantitative quantum chemical calculations with the predictive power of machine learning, researchers can more efficiently design and execute syntheses of complex target molecules like this compound.
Stereochemical Analysis and Control in Cyclobutanol Systems
Chiral Recognition and Resolution Methodologies
The separation of enantiomers from a racemic mixture of 2-(benzyloxy)cyclobutan-1-ol (B1457403) is a critical step in obtaining the enantiopure (1R,2R) isomer. This is typically achieved through chiral recognition, a process where a chiral resolving agent or a chiral environment interacts differently with each enantiomer, allowing for their separation.
Chromatographic Techniques for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. For compounds like 2-(benzyloxy)cyclobutan-1-ol, CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
To enhance the resolution and interaction with the CSP, the hydroxyl group of the cyclobutanol (B46151) can be derivatized. For instance, conversion to esters or carbamates can introduce additional interaction points, such as π-π stacking or hydrogen bonding, improving the chiral recognition. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial and needs to be optimized for efficient separation.
Table 1: Hypothetical HPLC Separation Parameters for 2-(benzyloxy)cyclobutan-1-ol Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (1S,2S) | 8.5 min |
| Retention Time (1R,2R) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Kinetic Resolution Processes
Kinetic resolution is another effective strategy for obtaining enantiomerically enriched (1R,2R)-2-(benzyloxy)cyclobutan-1-ol. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, is a highly efficient and environmentally benign approach.
Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. In the case of racemic 2-(benzyloxy)cyclobutan-1-ol, treatment with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase would lead to the faster formation of the acetate ester of one enantiomer, leaving the unreacted alcohol enriched in the other enantiomer. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. A high E-value signifies a large difference in reaction rates and allows for the isolation of both the acylated product and the remaining alcohol with high enantiomeric excess.
Table 2: Representative Data for Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee) | Enantioselectivity (E) |
| Lipase from Pseudomonas cepacia | Vinyl Acetate | Toluene | 50 | >99% | >200 |
| Candida antarctica Lipase B | Isopropenyl Acetate | Hexane | 48 | 98% | 150 |
| Candida rugosa Lipase | Acetic Anhydride | Diisopropyl ether | 52 | 95% | 80 |
Diastereoselectivity and Enantioselectivity in Formation and Reactions
The stereochemical outcome of the synthesis of this compound and its subsequent reactions is governed by the principles of diastereoselectivity and enantioselectivity.
Factors Governing Diastereoisomeric Ratios in Reductions
The formation of 2-(benzyloxy)cyclobutan-1-ol is often achieved through the reduction of the corresponding ketone, 2-(benzyloxy)cyclobutanone. The reduction of this prochiral ketone can lead to two diastereomers, the cis and trans isomers. The ratio of these diastereomers is influenced by several factors, including the nature of the reducing agent and the reaction conditions.
Sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, leading to a higher proportion of one diastereomer. In the case of 2-(benzyloxy)cyclobutanone, the bulky benzyloxy group directs the hydride attack to the opposite face, favoring the formation of the trans isomer, which corresponds to the (1R,2R) and (1S,2S) enantiomeric pair. Conversely, smaller reducing agents like sodium borohydride (B1222165) may exhibit lower diastereoselectivity. The temperature and solvent can also play a significant role in influencing the transition state energies and thus the diastereomeric ratio.
Enantiospecificity in Cycloaddition and Derivatization Reactions
While the formation of the cyclobutane (B1203170) ring is often achieved through non-stereospecific methods followed by resolution, enantioselective cycloaddition reactions can directly yield enantiomerically enriched cyclobutane derivatives. For instance, a [2+2] cycloaddition between a ketene (B1206846) and an enol ether bearing a chiral auxiliary can proceed with high enantiospecificity.
In the context of derivatization reactions of this compound, the inherent chirality of the molecule can influence the stereochemical outcome of reactions at other positions. For example, the hydroxyl group can direct the approach of reagents in subsequent transformations, leading to the formation of new stereocenters with a high degree of stereocontrol.
Structural Elucidation of Stereoisomers
The unambiguous determination of the absolute and relative stereochemistry of the stereoisomers of 2-(benzyloxy)cyclobutan-1-ol is crucial. Several spectroscopic and analytical techniques are employed for this purpose.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans). The coupling constants between the protons on the cyclobutane ring can provide valuable information about their spatial relationship. For the absolute configuration, derivatization with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters is a common strategy. nih.govnih.govresearchgate.netsigmaaldrich.comspringernature.com The analysis of the ¹H or ¹⁹F NMR spectra of these Mosher's esters allows for the determination of the absolute configuration at the carbinol center. nih.govnih.govresearchgate.netsigmaaldrich.comspringernature.com
Single-crystal X-ray diffraction provides the most definitive method for the elucidation of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netresearchgate.nettheopenscholar.commdpi.comrigaku.com By obtaining a suitable crystal of an enantiopure derivative of 2-(benzyloxy)cyclobutan-1-ol, its exact spatial arrangement of atoms can be determined, confirming the (1R,2R) configuration.
Table 3: Spectroscopic Data for a Hypothetical trans-2-Substituted Cyclobutanol
| Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| H-1 (CH-OH) | 4.25 (m) | J = 7.2, 5.1 |
| H-2 (CH-OBn) | 3.98 (m) | J = 7.2, 4.8 |
| H-3 (CH₂) | 2.10-2.25 (m) | - |
| H-4 (CH₂) | 1.85-2.00 (m) | - |
Spectroscopic Methods for Stereochemical Assignment (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of diastereomers, such as the cis and trans isomers of substituted cyclobutanols. By analyzing chemical shifts, coupling constants, and through-space interactions, the spatial relationship between substituents on the cyclobutane ring can be established.
Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra provides critical data for stereochemical assignment. researchgate.net Key parameters include:
¹H NMR Chemical Shifts: The chemical shift of protons on the cyclobutane ring is influenced by the electronic environment and anisotropy of nearby substituents. nih.gov For instance, the protons attached to the carbons bearing the hydroxyl and benzyloxy groups (C1 and C2) in 2-(benzyloxy)cyclobutan-1-ol would exhibit characteristic shifts.
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them. In cyclobutane systems, cis and trans coupling constants can be similar, but their analysis, often in conjunction with other data, helps in assigning relative stereochemistry. ias.ac.in
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for determining the relative configuration. An NOE is observed between protons that are close in space, regardless of whether they are bonded. For a trans-cyclobutanol derivative, NOEs would be expected between substituents on the same side of the ring, whereas for a cis-isomer, NOEs would be seen between substituents on opposite faces. This technique was successfully used to establish the structure of diastereomeric cyclobutyl dimers by observing nOe effects between protons on the same side of the cyclobutane ring. ias.ac.in
The stereochemical relationship in substituted cyclobutanols is often determined by the synthetic route, with the stereochemistry of the starting material translating to the product. nih.govrsc.org NMR is then used to confirm the resulting diastereomer. For example, in the synthesis of 3-borylated cyclobutanols, the use of syn-epibromohydrins resulted in trans products, while anti-epibromohydrins yielded cis products, a distinction confirmed by NMR analysis. nih.govrsc.org
| NMR Technique | Information Provided for Stereochemical Assignment | Example Application |
| ¹H NMR | Provides chemical shifts (δ) and coupling constants (J). Differences in these values between isomers can indicate relative stereochemistry. | Distinguishing between cis and trans isomers of bicyclo[4.2.0]octan-2-ones based on the magnitude of the vicinal coupling constant for bridgehead protons. researchgate.net |
| COSY (Correlation Spectroscopy) | Identifies proton-proton coupling networks, helping to assign signals to specific protons within the spin system of the cyclobutane ring. | Used to assign protons coupled to specific stereocenters before performing NOESY analysis. nih.gov |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space proximity of protons. Strong NOE signals between protons on different substituents indicate they are on the same face of the ring (cis). | Confirmed the structure of centrosymmetric cyclobutane dimers by observing a larger nOe effect between specific protons on the same side of the ring. ias.ac.in |
| ¹³C NMR | The chemical shifts of the carbon atoms in the cyclobutane ring are sensitive to the stereochemical environment. | Used alongside ¹H NMR to create databases for the stereochemical assignment of acyclic compounds, a principle applicable to cyclic systems. figshare.com |
X-ray Crystallography for Absolute Configuration Determination
While NMR is excellent for determining relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. researchgate.netnih.gov This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions and their spatial relationships. thieme-connect.de
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukmit.edu This effect occurs when the X-ray energy is close to the absorption edge of an atom, causing a phase shift in the scattered X-rays. researchgate.net This leads to a breakdown of Friedel's law, meaning the intensities of reflections from crystallographic planes (hkl) are not equal to their inverse reflections (-h-k-l). researchgate.netmit.edu The differences between these reflections, known as Bijvoet pairs, allow for the unambiguous assignment of the absolute structure. researchgate.net
For organic molecules composed primarily of light atoms (C, H, O, N), the anomalous scattering effect is very weak. researchgate.net Historically, this necessitated the introduction of a "heavy atom" (e.g., bromine, chlorine) into the molecule to enhance the signal. mit.edu However, with modern diffractometers and refined analytical methods, it is now often possible to determine the absolute configuration of light-atom molecules containing only oxygen as the heaviest atom. mit.edu
A key statistical indicator in absolute structure determination is the Flack parameter. ed.ac.ukmit.edu A value close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. ed.ac.uk
| Parameter/Method | Description | Relevance |
| Single Crystal | A prerequisite for the analysis is a high-quality single crystal of the enantiomerically pure compound. researchgate.netresearchgate.net | The ability to grow a suitable crystal is often the limiting step. |
| Anomalous Dispersion | An interaction between X-ray photons and core electrons of atoms that leads to measurable differences in diffraction intensities (Bijvoet pairs). mit.edu | This physical phenomenon is the basis for determining absolute configuration. |
| Bijvoet Method | The comparison of the intensities of Bijvoet pairs (reflections hkl and -h-k-l) to determine the correct enantiomeric form. researchgate.net | It is a non-empirical method for absolute configuration assignment. nih.gov |
| Flack Parameter | A parameter refined during crystallographic analysis that indicates the relative proportion of the two possible enantiomeric structures in the crystal. A value near 0 confirms the assigned structure. ed.ac.uk | Provides a robust statistical measure of confidence in the assignment of the absolute configuration. |
Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism, Vibrational Circular Dichroism) Aided by Computational Chemistry
Chiroptical spectroscopy involves the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov These techniques are powerful for determining absolute configuration, especially for molecules in solution, and are often used in conjunction with computational chemistry to predict and interpret the spectra. nih.gov
Optical Rotation (OR): This is the oldest chiroptical technique, measuring the rotation of the plane of plane-polarized light by a chiral sample. While the sign of rotation ([α]D) is a characteristic physical property, its direct empirical correlation to a specific absolute configuration can be unreliable without reference to compounds of known stereochemistry.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region. nih.gov The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimentally measured ECD spectrum with spectra calculated for a specific enantiomer (e.g., (1R,2R)) using methods like time-dependent density functional theory (TD-DFT), the absolute configuration can be confidently assigned. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. wikipedia.org VCD offers several advantages, including higher spectral resolution and the fact that spectra can be accurately modeled by considering only the electronic ground state. ru.nl The VCD spectrum is a sensitive probe of the molecule's conformation in solution. ru.nl As with ECD, the absolute configuration is determined by matching the experimental VCD spectrum to the spectrum calculated for a known configuration using quantum mechanical methods, such as DFT. nih.govwikipedia.org This combined experimental and computational approach has become a reliable method for the stereochemical assignment of small molecules in solution. wikipedia.org
| Technique | Principle | Role of Computational Chemistry |
| Optical Rotation (OR) | Measures the rotation of plane-polarized light. | Calculation of specific rotation for a known configuration to compare with experimental values. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left- and right-circularly polarized UV-Vis light. nih.gov | Time-dependent density functional theory (TD-DFT) is used to calculate the theoretical ECD spectrum for a given enantiomer, which is then compared to the experimental spectrum. nih.gov |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left- and right-circularly polarized IR light. wikipedia.org | DFT calculations predict the vibrational frequencies and rotational strengths, generating a theoretical VCD spectrum. Matching this to the experimental spectrum confirms the absolute configuration. nih.govwikipedia.org |
Broader Academic Significance and Future Research Directions
Role of Cyclobutane (B1203170) Scaffolds in Modern Synthetic Organic Chemistry
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a privileged scaffold in modern organic and medicinal chemistry. researchgate.netnih.gov Its incorporation into molecular design is driven by the unique structural and physicochemical properties it imparts. nih.govcancer.govnih.gov The four-membered ring is not merely a passive spacer but an active contributor to a molecule's biological and material properties.
Cyclobutane scaffolds are increasingly utilized in drug discovery to enhance the characteristics of small-molecule candidates. nih.govru.nl The rigid, puckered three-dimensional structure of the cyclobutane ring offers a level of conformational restriction that is highly sought after in medicinal chemistry. cancer.govnih.govlifechemicals.com This rigidity can lock a molecule into its most active conformation, improving its binding affinity to biological targets. ru.nl Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability, reduce planarity, and serve as a bioisostere for other groups like alkenes or larger cyclic systems. nih.govcancer.gov Its sp³-rich nature contributes to improved solubility and pharmacokinetic profiles, key considerations in drug development. researchgate.net Notable pharmaceuticals, such as the cancer drug Carboplatin and the antiviral Boceprevir, feature a cyclobutane core, highlighting its clinical significance. ru.nllifechemicals.comcalstate.edu
Beyond medicinal applications, cyclobutane derivatives are versatile building blocks in organic synthesis. lifechemicals.comresearchgate.net The inherent ring strain of approximately 26.7 kcal/mol makes them susceptible to a variety of ring-opening or ring-expansion reactions, providing access to more complex acyclic and cyclic structures that would be difficult to synthesize otherwise. researchgate.netmdpi.comrsc.org This reactivity, stemming from its strained nature, allows cyclobutane to serve as a key intermediate in the total synthesis of complex natural products, many of which possess significant biological activity. rsc.orgresearchgate.netnih.govrsc.org The synthesis of stereochemically defined cyclobutane compounds, however, remains a significant challenge, which has led to their underrepresentation in commercial compound libraries and spurred further research into their controlled synthesis. calstate.educalstate.edu
Table 1: Applications of Cyclobutane Scaffolds in Chemistry
| Application Area | Specific Role of Cyclobutane Scaffold | Key Advantages | Representative Examples |
| Medicinal Chemistry | Conformational restriction of pharmacophores | Improves binding affinity and selectivity | Abrocitinib, Boceprevir lifechemicals.comcalstate.edu |
| Metabolic stabilization | Increases drug half-life by blocking metabolic sites | Various drug candidates nih.gov | |
| Isosteric replacement (e.g., for alkenes) | Prevents cis/trans isomerization, improves properties | Antitumor analogues ru.nl | |
| Filling hydrophobic pockets in proteins | Enhances ligand-protein interactions | ApoE4 stabilizers nih.gov | |
| Natural Product Synthesis | Core structural motif | Found in alkaloids, terpenoids, flavonoids | Piperarborenine B, Sceptrins nih.govacs.org |
| Versatile synthetic intermediate | Enables ring-opening and ring-expansion reactions | Pectenotoxin synthesis nih.gov | |
| Materials Science | Monomer for specialized polymers | Creates stress-responsive materials | Photodimerizable materials lifechemicals.com |
Comparative Stereochemical Studies with Related Cycloalkanol Systems
The stereochemistry of cyclobutane and its derivatives, such as cyclobutanols, is complex and distinct from that of other cycloalkanes. calstate.edu Unlike the planar cyclopropane (B1198618) or the flexible, low-energy chair conformation of cyclohexane (B81311), cyclobutane exists in a perpetually puckered conformation to alleviate torsional strain. cancer.govresearchgate.net This puckering leads to a rapid "ring-flipping" between equivalent bent conformations, a process that significantly influences the relative orientation of substituents and complicates spectroscopic analysis. calstate.edu
In substituted cyclobutanols, the hydroxyl group and other substituents can adopt pseudo-axial or pseudo-equatorial positions. The stereochemical outcome of reactions involving these systems is highly dependent on the subtle energy differences between various transition states. nih.govacs.org For a 1,2-disubstituted cyclobutane like (1R,2R)-2-(benzyloxy)cyclobutan-1-ol, the relative cis or trans arrangement of the substituents is crucial. The trans isomer, as specified, dictates a specific spatial relationship between the hydroxyl and benzyloxy groups, which will influence its reactivity, molecular recognition properties, and chiroptical behavior.
When compared to other cycloalkanol systems, the stereochemical features of cyclobutanol (B46151) are unique.
Cyclopentanol: The cyclopentane (B165970) ring exists in envelope and twist conformations that are close in energy and rapidly interconvert. This flexibility makes achieving high stereocontrol more challenging than in rigid cyclohexane systems but less complex than the puckered cyclobutane.
Cyclohexanol: This is the most stereochemically well-defined system, dominated by the stable chair conformation. Substituents have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This predictability makes stereocontrolled synthesis on a cyclohexane ring relatively straightforward.
The unique challenge in cyclobutane stereochemistry lies in controlling the orientation of substituents on a small, strained, and fluxional ring. calstate.edu Understanding the conformational preferences and the mechanism of stereoretentive reactions, such as the conversion of pyrrolidines to cyclobutanes, is an active area of research. acs.org Computational studies, including DFT calculations, are often employed to predict the stereochemical outcomes of reactions involving cyclobutanol cleavage or formation, as experimental determination can be non-trivial. nih.gov
Table 2: Comparison of Stereochemical Properties of Small Cycloalkanol Systems
| Feature | Cyclobutanol | Cyclopentanol | Cyclohexanol |
| Dominant Conformation | Puckered (Bent) | Envelope and Twist | Chair |
| Conformational Mobility | Rapid ring-flipping | Pseudorotation | Ring-flipping (high barrier) |
| Substituent Positions | Pseudo-axial/Pseudo-equatorial | Axial/Equatorial/Iso-clinal | Axial/Equatorial |
| Key Stereochemical Challenge | Controlling substitution on a strained, fluxional ring | Managing multiple low-energy conformations | Overcoming strong equatorial preference |
| Predictability of Reactions | Moderate to Low | Moderate | High |
Advanced Methodologies for Stereocontrolled Synthesis of Strained Ring Systems
The construction of strained ring systems like cyclobutane with high stereocontrol is a formidable challenge in synthetic chemistry, necessitating the development of advanced and innovative methodologies. rsc.orgnih.gov The high ring strain energy not only makes the target difficult to form but also provides a thermodynamic driving force for undesired side reactions. numberanalytics.com
Classical methods for cyclobutane synthesis, such as [2+2] cycloadditions, remain a cornerstone. mdpi.comacs.org Photochemical and thermal [2+2] cycloadditions are powerful tools for forming the four-membered ring in a single step. rsc.orgnih.gov However, controlling the regio- and stereoselectivity of these reactions, particularly for the synthesis of polysubstituted cyclobutanes, often requires specialized substrates, chiral auxiliaries, or organocatalysts. mdpi.comresearchgate.net
More recently, a host of modern synthetic strategies have emerged to provide greater control and efficiency:
Strain-Release Synthesis: This approach utilizes even more highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), whose high ring-strain energy can be harnessed to drive reactions forward under mild conditions. nih.gov Photoredox-catalyzed strain-release cascades have been developed to synthesize densely functionalized cyclobutanes. nih.gov
Radical Cyclizations: Radical-based methods, such as manganese-hydride-catalyzed hydrogen atom transfer (MHAT), have proven effective in constructing the highly congested cyclobutane rings found in complex natural products. acs.org These methods can form challenging C-C bonds under neutral conditions, tolerating a wide range of functional groups.
Ring Contractions and Expansions: The stereospecific contraction of five-membered rings (e.g., pyrrolidines) via nitrogen extrusion or the rearrangement of oxaspiropentanes offers alternative pathways to stereodefined cyclobutanes. acs.orgnih.gov These methods often proceed with high stereoretention, transferring the stereochemistry of the starting material to the cyclobutane product. acs.orgacs.org
Continuous Flow Chemistry: The synthesis of strained or high-energy intermediates can be challenging and hazardous in traditional batch processes. Continuous flow approaches offer enhanced safety and control over reaction parameters (temperature, pressure, reaction time), enabling the efficient and scalable synthesis of strained 3- and 4-membered ring systems. nih.gov
Microwave-Assisted Synthesis: For certain transformations, microwave irradiation can dramatically reduce reaction times and improve yields by rapidly heating the reaction mixture, providing the necessary activation energy to overcome the strain of small ring formation. benthamdirect.com
These advanced methodologies are crucial for expanding the chemical space of accessible cyclobutane derivatives, thereby facilitating their broader application in drug discovery, materials science, and the total synthesis of natural products. nih.govresearchgate.net
Table 3: Summary of Advanced Methodologies for Strained Ring Synthesis
| Methodology | Description | Key Advantages |
| Photoredox Strain-Release | Uses light and a photocatalyst to open highly strained precursors (e.g., BCBs) to form functionalized cyclobutanes. nih.gov | Extremely mild conditions, high functional group tolerance, modular. |
| Radical Cyclization | Employs radical intermediates to form C-C bonds, often intramolecularly, to construct the cyclobutane ring. acs.org | Effective for sterically hindered systems, neutral conditions. |
| Ring Contraction | Synthesizes cyclobutanes by removing an atom from a larger ring (e.g., pyrrolidine), often with high stereospecificity. acs.org | Excellent stereochemical control, access to unique substitution patterns. |
| [2+2] Cycloadditions | The direct combination of two two-carbon components (e.g., two alkenes) to form the four-membered ring. mdpi.com | Atom-economical, rapid construction of the core ring. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream, allowing for precise control and safe handling of reactive intermediates. nih.gov | Enhanced safety, scalability, precise control over reaction conditions. |
Q & A
Q. Key Reagents/Conditions Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | BH₃·Me₂S, (+)-IpcBH₂ | Stereoselective hydroboration |
| 2 | NaOH, H₂O₂ | Oxidation to alcohol |
| 3 | Benzyl bromide, NaH | Benzyl protection |
Advanced
Discrepancies in stereochemical outcomes often arise from competing reaction pathways. For example:
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor trans-diastereomers due to steric effects.
- Catalyst choice : Chiral boron reagents (e.g., (+)-IpcBH₂) yield >90% enantiomeric excess (ee) in hydroboration steps, as demonstrated in cyclopentanol analogs .
- AI-driven route optimization : Tools leveraging Reaxys and Pistachio databases can predict optimal conditions to minimize side products .
How can researchers resolve contradictions between experimental and computational data for this compound’s conformational stability?
Basic
Contradictions often stem from:
- DFT vs. experimental NMR : Gas-phase DFT calculations may not account for solvent effects. Validate with solvent-corrected computations (e.g., COSMO-RS) and compare with experimental ¹H/¹³C NMR shifts .
- Dynamic effects : Low-temperature NMR (e.g., 200 K) can "freeze" conformers, revealing populations missed in room-temperature studies .
Q. Advanced
- Metadynamics simulations : Track free-energy landscapes to identify dominant conformers. For cyclobutanols, the envelope conformation is typically more stable due to reduced ring strain .
- X-ray crystallography : Resolves absolute configuration disputes. Compare experimental unit cell parameters with predicted structures from Mercury CSD .
What methodologies are recommended for characterizing enantiopurity and detecting trace impurities?
Q. Basic
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) for baseline separation (R > 1.5). Retention times vary with benzyloxy substitution patterns .
- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values (e.g., +15° to +25° for R,R-configuration) .
Q. Advanced
- LC-MS/MS : Quantify impurities <0.1% using MRM transitions (e.g., m/z 220 → 105 for debenzylated byproducts).
- VCD spectroscopy : Correlate experimental vibrational circular dichroism with DFT-predicted spectra to confirm absolute configuration .
How does the benzyloxy group influence the compound’s reactivity in downstream functionalization?
Basic
The benzyloxy group:
- Acts as a protecting group for the hydroxyl, stable under acidic/basic conditions but removable via hydrogenolysis (H₂/Pd-C).
- Directs electrophilic substitution (e.g., nitration) to the para position of the benzyl ring .
Q. Advanced
- Steric effects : Hinders nucleophilic attack at the adjacent carbon. For example, Mitsunobu reactions require bulky phosphines (e.g., ADMP) to proceed efficiently.
- Electronic effects : Electron-donating benzyloxy groups increase cyclobutane ring strain, accelerating ring-opening reactions (e.g., acid-catalyzed rearrangements) .
What strategies mitigate decomposition during long-term storage?
Q. Basic
- Inert atmosphere : Store under argon in amber vials to prevent oxidation.
- Temperature control : -20°C reduces hydrolysis rates; avoid freeze-thaw cycles .
Q. Advanced
- Stabilizer additives : 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.
- Lyophilization : Formulate as a lyophilized solid with trehalose to enhance shelf life (>24 months) .
How do solvent systems impact crystallization efficiency and polymorph formation?
Q. Basic
- Solvent polarity : Ethyl acetate yields needle-like crystals, while toluene produces plate-like forms.
- Anti-solvent addition : Gradual addition of hexane to saturated DCM solutions improves yield (>80%) .
Q. Advanced
- Polymorph screening : High-throughput robotics (e.g., Crystal16®) identifies stable forms. For this compound, Form I (monoclinic) is more thermodynamically stable than Form II (orthorhombic) .
- Seeding techniques : Use microcrystals of the desired polymorph to suppress competing nucleation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
